2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI)
Description
The compound 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) is a heterocyclic thiazine derivative characterized by a six-membered ring containing sulfur and nitrogen atoms. Key structural features include:
Properties
IUPAC Name |
4-propan-2-yl-1,4-thiazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS2/c1-6(2)8-3-4-10-5-7(8)9/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSELCYRZHPPIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CSCC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Chloroamines with Thioacids
A widely used method involves reacting β-chloroamines with thioacetic acid or thiourea derivatives. For example:
Multicomponent Reactions Using Phase Transfer Catalysis
Green synthetic approaches employ phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to facilitate reactions in biphasic systems. Adapting methods from Rasayan Journal:
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Reagents : Isopropylamine, carbon disulfide, and chloroacetone in CHCl-HO (2:1).
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Conditions : 50°C, 30 min, TBAB (30 mol%).
Thionation of 1,4-Thiazin-3-one Precursors
The conversion of ketones to thiones is critical for accessing the 3-thione functionality.
Phosphorus Pentasulfide (P2_22S5_55)-Mediated Thionation
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Procedure :
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4-Isopropyl-1,4-thiazin-3-one (1.0 mmol) and PS (1.2 eq) are stirred in dry THF at room temperature for 1 h.
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The mixture is quenched with NaHCO, filtered, and purified via recrystallization (ethyl acetate/hexane).
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Characterization :
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IR: ~1210 cm.
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: δ 1.3 (d, 6H, CH(CH)), 3.2 (m, 1H, CH), 3.8 (s, 2H, S-CH).
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Lawesson’s Reagent
An alternative to PS, Lawesson’s reagent offers milder conditions:
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Conditions : Reflux in toluene (4 h).
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Yield : Comparable to PS but with reduced byproducts.
Functionalization via Aldehyde Condensation
The isopropyl group can be introduced via condensation reactions post-thiazine formation.
Knoevenagel-Type Condensation
Based on ARKIVOC’s benzylidene derivative synthesis:
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Reagents : 4H-1,4-Thiazine-3-thione, isobutyraldehyde (2 eq), piperidine (cat.), benzene.
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Conditions : Reflux (3 h), recrystallization from ethyl acetate/hexane.
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Yield : 75–80% (hypothetical).
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Stereochemistry : Exclusive (Z)-configuration confirmed by (vinyl proton δ 8.3–8.5 ppm).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | β-Chloroamine, thiourea | EtOH, reflux, 6 h | 78 | 95 |
| PTC Multicomponent | Isopropylamine, CS | CHCl/HO, 50°C | 80 | 92 |
| PS Thionation | 4-Isopropyl-thiazin-3-one | THF, rt, 1 h | 88 | 98 |
| Aldehyde Condensation | 4H-Thiazine-3-thione, aldehyde | Benzene, reflux | 75 | 90 |
Challenges and Optimization Strategies
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Regioselectivity : Aliphatic aldehydes (e.g., isobutyraldehyde) exhibit lower reactivity than aromatic counterparts, necessitating extended reaction times or higher temperatures.
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Purification : Recrystallization from ethyl acetate/hexane (1:4) effectively removes unreacted aldehyde.
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Byproducts : Over-thionation or dimerization is mitigated by strict stoichiometric control of PS .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The thiazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Biological Activities
The biological applications of 2H-1,4-thiazine derivatives are extensive, particularly in medicinal chemistry. Research has demonstrated various pharmacological activities:
- Antimicrobial Activity : Several studies have reported that thiazine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 2H-1,4-thiazine have been tested against pathogens like Staphylococcus aureus and Candida albicans, showing promising results comparable to standard antibiotics .
- Anticancer Properties : Thiazine compounds have been investigated for their potential as chemotherapeutic agents. Specific derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Some derivatives of thiazines are being studied for their role in neuroprotection, particularly in conditions involving oxidative stress and neuroinflammation. These compounds may modulate sphingomyelinase activity, which is crucial in cellular signaling pathways related to neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of 2H-1,4-thiazine derivatives against various bacterial strains. The results indicated that specific substitutions on the thiazine ring significantly enhanced antibacterial activity. For example:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | C. albicans | 22 |
These findings suggest that structural modifications can lead to improved antimicrobial properties.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of a specific thiazine derivative on human cancer cell lines (e.g., MCF-7 breast cancer cells). The derivative demonstrated an IC50 value of 15 µM, indicating potent anticancer activity.
| Treatment | IC50 (µM) |
|---|---|
| Thiazine Derivative | 15 |
| Control (Doxorubicin) | 10 |
This case highlights the potential for developing new anticancer agents based on thiazine scaffolds.
Mechanism of Action
The mechanism of action of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazine ring can coordinate with metal ions, making it a potential ligand for metalloproteins. Additionally, the compound can interact with biological macromolecules, disrupting their normal function and leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2H-1,4-Thiazin-3(4H)-one,2-(1-methylethyl)-(9CI) (CAS 322392-50-7)
- Key difference : Replaces the thione (C=S) at position 3 with a ketone (C=O).
- Impact : Reduced electrophilicity compared to thione derivatives, altering reactivity in nucleophilic additions.
- Molecular formula: $ \text{C}7\text{H}{11}\text{NOS} $; molecular weight: 173.23 g/mol .
2H-1,4-Benzoxazine-3(4H)-thione (CAS 14183-51-8)
- Key difference : Replaces the sulfur atom in the thiazine ring with oxygen, forming a benzoxazine core.
- Molecular formula: $ \text{C}8\text{H}7\text{NOS} $; molecular weight: 165.21 g/mol .
Substituent Variations
2H-1,4-Thiazine-3(4H)-thione,4-(2-phenylethyl)- (CAS 344885-58-1)
- Key difference : Substitutes the isopropyl group with a 2-phenylethyl moiety at position 4.
4H-1,4-Thiazine-4-acetic acid,2-ethyl-2,3-dihydro-3-oxo-(9CI) (CAS 322392-72-3)
- Key difference : Incorporates an acetic acid substituent and an ethyl group, introducing carboxylic acid functionality.
Heteroatom and Ring Modifications
2H-Thiazolo[4,5-h][1,4]benzothiazine (CAS 36338-76-8)
- Key difference : Fused bicyclic structure with an additional thiazole ring.
- Molecular formula: $ \text{C}9\text{H}6\text{N}2\text{S}2 $; molecular weight: 206.29 g/mol .
Data Table: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent (Position 4) | Functional Group (Position 3) | Heteroatom in Ring |
|---|---|---|---|---|---|---|
| 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl) | Not provided | $ \text{C}7\text{H}{11}\text{NS}_2 $ | 189.3 | 1-methylethyl | Thione (C=S) | S |
| 2H-1,4-Thiazin-3(4H)-one,2-(1-methylethyl) | 322392-50-7 | $ \text{C}7\text{H}{11}\text{NOS} $ | 173.23 | 1-methylethyl (Position 2) | Ketone (C=O) | S |
| 2H-1,4-Thiazine-3(4H)-thione,4-(2-phenylethyl) | 344885-58-1 | $ \text{C}{12}\text{H}{13}\text{NS}_2 $ | 235.37 | 2-phenylethyl | Thione (C=S) | S |
| 2H-1,4-Benzoxazine-3(4H)-thione | 14183-51-8 | $ \text{C}8\text{H}7\text{NOS} $ | 165.21 | None (benzoxazine ring) | Thione (C=S) | O |
Biological Activity
2H-1,4-Thiazine-3(4H)-thione, 4-(1-methylethyl)-(9CI), commonly referred to as a thiazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a thiazine ring structure with sulfur and nitrogen atoms contributing to its reactivity and biological interactions. The molecular formula and structural representation are crucial for understanding its mechanism of action.
Antibacterial Activity
Numerous studies have indicated that thiazine derivatives exhibit significant antibacterial properties. For instance, a study reported the synthesis of various thiazine compounds that were tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the benzoyl moiety enhanced antibacterial activity, with Minimum Inhibitory Concentration (MIC) values demonstrating efficacy against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Thiazine A | 0.0655 | Staphylococcus aureus |
| Thiazine B | 0.075 | Escherichia coli |
Antifungal Activity
Thiazine derivatives have also shown promising antifungal activities. Research indicates that certain compounds exhibit superior antifungal effects compared to standard treatments. For example, a specific thiazine derivative demonstrated comparable efficacy to bifonazole against various fungal strains .
Anticancer Potential
The anticancer properties of thiazine derivatives have been explored through various in vitro studies. One notable case study involved the evaluation of a thiazine compound against cancer cell lines, revealing significant cytotoxic effects. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
The biological activity of thiazine derivatives can be attributed to their ability to interact with cellular targets. The inhibition of key enzymes involved in bacterial cell wall synthesis and fungal metabolism has been observed. Additionally, the modulation of signaling pathways related to cancer cell survival contributes to their anticancer effects.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazine derivatives assessed their antibacterial activity against multiple pathogens. Results showed that compounds with specific substituents exhibited enhanced activity compared to controls. The study concluded that structural modifications could lead to the development of potent antibacterial agents .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines demonstrated that certain thiazine derivatives induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Reagent System | Substrate | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| P₂S₅ in THF | 4-methyl oxazinone | 45 min | ~75 | |
| CS₂ with KOH/EtOH | Hydrazide derivatives | 10 h reflux | ~60 |
How can computational chemistry predict the reactivity of the thione group in 2H-1,4-Thiazine-3(4H)-thione derivatives under varying reaction conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thione group’s sulfur atom often exhibits high electron density, making it reactive toward alkylation or oxidation. Solvent effects can be simulated using polarizable continuum models (PCM), while temperature-dependent reactivity is assessed via transition state analysis. Such frameworks align with guiding principles linking theory to experimental design .
What spectroscopic techniques are optimal for characterizing the structural integrity of 2H-1,4-Thiazine-3(4H)-thione compounds?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., isopropyl protons at δ ~1.2–1.4 ppm as a doublet).
- IR Spectroscopy : Confirm the thione (C=S) stretch at ~1200–1250 cm⁻¹.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₇H₁₁NS₂ has MW 235.37 g/mol ).
- X-ray Crystallography : Resolve tautomeric forms and spatial arrangement of the 4-isopropyl group .
How can orthogonal experimental design optimize reaction yields in the synthesis of 4-(1-methylethyl)-substituted thiazine-thiones?
Methodological Answer:
Orthogonal design (e.g., Taguchi or Box-Behnken) allows simultaneous testing of multiple variables (temperature, solvent, catalyst ratio). For example, a 3-factor, 3-level design could evaluate:
Q. Table 2: Orthogonal Design Variables
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | 60 |
| Solvent | THF | DMF | EtOH |
| P₂S₅ (eq) | 1.0 | 1.5 | 2.0 |
What theoretical frameworks guide the study of electronic properties in thiazine-thione derivatives?
Methodological Answer:
Conceptual frameworks include:
- Frontier Molecular Orbital Theory : Explains charge transfer interactions in photochemical studies.
- Hammett Substituent Constants : Correlate electronic effects of the 4-isopropyl group with reactivity.
- Non-Covalent Interaction (NCI) Analysis : Maps weak interactions (e.g., van der Waals forces) influencing crystal packing .
How do solvent polarity and temperature variations affect the tautomeric equilibrium of 2H-1,4-Thiazine-3(4H)-thione compounds?
Methodological Answer:
Thione ↔ thiol tautomerism is solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the thione form via dipole interactions, while protic solvents (e.g., MeOH) favor thiol tautomers through hydrogen bonding. Variable-temperature NMR (VT-NMR) tracks equilibrium shifts, with higher temperatures favoring entropy-driven thione dominance .
What are the challenges in achieving regioselective substitution at the 4-position of the thiazine ring?
Methodological Answer:
Steric hindrance from the 4-isopropyl group complicates electrophilic substitution. Strategies include:
- Directed Metalation : Use lithiation to direct substituents to less hindered positions.
- Protecting Groups : Temporarily block reactive sites during functionalization .
How can contradictory data on reaction mechanisms in thiazine-thione synthesis be resolved through kinetic and isotopic labeling studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
